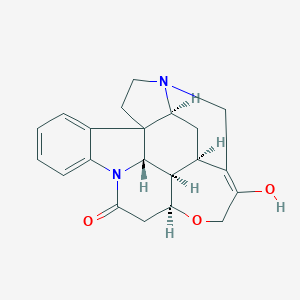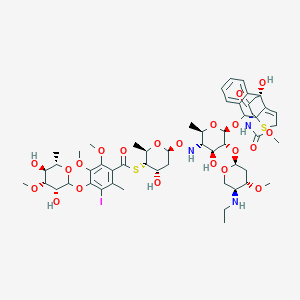![molecular formula C19H22N2O2 B236374 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide, also known as DPA-714, is a novel small molecule ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane. TSPO is a promising therapeutic target for a variety of diseases, including neurodegenerative disorders, cancer, and inflammation. In
Wirkmechanismus
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide binds to the TSPO in the outer mitochondrial membrane, which is involved in a variety of cellular processes, including energy production, calcium homeostasis, and apoptosis. TSPO is also upregulated in response to cellular stress, such as inflammation and oxidative damage. By binding to TSPO, N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide may modulate these cellular processes and protect against cellular damage.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, protect against oxidative damage, and improve cognitive function. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its specificity for TSPO, which allows for targeted modulation of cellular processes. However, one limitation of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its relatively low affinity for TSPO compared to other ligands, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide may also have applications in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide and to optimize its efficacy and specificity for TSPO.
Synthesemethoden
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide involves the reaction of 4-amino-2-methylphenol with 2,2-dimethylpropanoyl chloride to form 4-(2,2-dimethylpropanoylamino)-2-methylphenol. This intermediate is then reacted with benzoyl chloride to produce N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has also been investigated for its anti-inflammatory properties, as well as its potential use in cancer therapy.
Eigenschaften
Produktname |
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[4-(2,2-dimethylpropanoylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13-12-15(20-18(23)19(2,3)4)10-11-16(13)21-17(22)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
SWIBKCNSOVHTFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)